1-Morpholin-4-yl-2-piperidin-4-yl-ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-piperidin-4-ylethanone |
InChI |
InChI=1S/C11H20N2O2/c14-11(13-5-7-15-8-6-13)9-10-1-3-12-4-2-10/h10,12H,1-9H2 |
InChI Key |
HHHLQQXQAFYEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Morpholin 4 Yl 2 Piperidin 4 Yl Ethanone
Established Synthetic Pathways for 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone and Related Structures
The synthesis of molecules incorporating both morpholine (B109124) and piperidine (B6355638) rings is a well-documented area of medicinal and organic chemistry. researchgate.net While a direct, single-step synthesis for this compound is not prominently featured in primary literature, its construction can be logically deduced from established pathways for analogous structures. These routes typically involve the coupling of a piperidine-containing fragment with a morpholine-containing acylating agent, or vice versa. The core of these syntheses often relies on the robust and predictable nature of amide bond formation or related acylation reactions. A key intermediate in many of these potential pathways is 4-(piperidin-4-yl)morpholine. google.com
Precursor-Based Synthetic Approaches and Reaction Optimizations
The synthesis of this compound is highly dependent on the efficient preparation of its constituent precursors. A pivotal precursor, 4-(piperidin-4-yl)morpholine, can be synthesized via a one-pot reductive amination reaction. google.com This approach involves reacting 1-benzyl-4-piperidone with an excess of morpholine in the presence of a platinum or palladium catalyst under a hydrogen atmosphere. google.com The benzyl protecting group is subsequently removed to yield the desired 4-(piperidin-4-yl)morpholine. google.com
Another common strategy for synthesizing related piperidin-4-one structures involves the Mannich condensation. For instance, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one is synthesized from 3-methyl-2,6-diphenylpiperidin-4-one, formaldehyde, and morpholine in a mixture of ethanol and DMF. researchgate.net This highlights a method for introducing the morpholin-4-ylmethyl group onto the piperidine nitrogen, a common motif in related compounds. researchgate.net
Once the piperidine precursor is obtained, the final ethanone (B97240) structure can be assembled through acylation. A plausible route involves the reaction of N-protected piperidin-4-ylacetic acid with morpholine. The acid can be converted to its more reactive acid chloride, which then readily reacts with morpholine to form the target ketone. Alternatively, piperidin-4-ylacetonitrile can be hydrolyzed to the corresponding carboxylic acid, providing a stable precursor for the final coupling step. Optimizing these coupling reactions often involves screening various coupling agents and reaction conditions to maximize yield and purity.
A key intermediate, 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, serves as a precursor for many biologically active compounds and is synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through a multi-step process involving rearrangement, condensation, and nucleophilic substitution. researchgate.net
Table 1: Precursor Synthesis via Reductive Amination Data derived from patent literature describing the synthesis of 4-(1-benzylpiperidin-4-yl)morpholine, a direct precursor to 4-(piperidin-4-yl)morpholine. google.com
| Reactant 1 | Reactant 2 | Catalyst | Hydrogen Pressure | Molar Ratio (Morpholine:Piperidone) | Outcome |
| 1-benzyl-4-piperidone | Morpholine | Platinum or Palladium | ≤ 1 MPa | ≥ 5:1 | One-pot enamination and reduction |
Chemo- and Regio-selective Synthetic Strategies
When working with unsymmetrical precursors or multifunctional molecules, achieving high chemo- and regio-selectivity is paramount. In the context of this compound synthesis, selectivity issues can arise if the piperidine ring is substituted with other reactive groups. For example, in the reaction of cyanothioacetamide with 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes, a lack of regiospecificity can lead to a mixture of isomeric pyridine-2(1H)-thiones. researchgate.net This underscores the importance of carefully controlling reaction conditions to direct the reaction towards the desired product. researchgate.net
For the synthesis of the target compound, a key chemo-selective challenge is ensuring that acylation occurs at the secondary amine of the piperidine ring if the nitrogen is not protected. Using an N-protected piperidine derivative, such as 1-Boc-piperidin-4-ylacetic acid, ensures that the subsequent reaction with morpholine proceeds at the desired carboxylic acid function. The protecting group can then be removed in a final step. This strategy prevents side reactions and simplifies purification. The choice of protecting group is critical and is selected based on its stability to the reaction conditions and the ease of its subsequent removal.
Development of Novel Synthetic Routes for this compound Analogues
The development of novel synthetic routes for analogues of this compound is driven by the need for molecular diversity and improved synthetic efficiency. Modern organic synthesis provides a toolkit of advanced reactions that can be applied to construct these complex scaffolds.
The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate, has been optimized to improve yields over previously reported methods. researchgate.net This highlights the ongoing effort to refine synthetic pathways for valuable building blocks. researchgate.net The synthesis of related morpholine-containing heterocycles often employs multi-step sequences that can be streamlined into more efficient one-pot or domino reactions. researchgate.net
Exploration of Diverse Reaction Chemistries for Scaffold Construction
Beyond traditional acylation and reductive amination, a variety of other reaction chemistries can be explored for the construction of the core scaffold and its analogues. For example, the synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs demonstrates the construction of a piperidine-containing scaffold with a different heterocyclic moiety, which could be adapted for the synthesis of morpholine-containing variants. nih.gov
Multi-component reactions, such as the Petasis reaction, have been successfully used to synthesize complex morpholinopyrimidine derivatives. nih.gov This reaction involves the condensation of an amine (like a piperazine (B1678402) derivative), an aldehyde, and a boronic acid, offering a convergent and atom-economical approach to building molecular complexity. nih.gov Similarly, the Guareschi-Thorpe condensation, which reacts cyanoacetamide with a 1,3-diketone, is a classic method for constructing substituted 2-pyridone rings and showcases a powerful cyclization strategy. beilstein-journals.org These types of reactions could be conceptually applied to develop novel, efficient syntheses for the piperidine-ethanone backbone.
Innovation in Reaction Conditions and Catalyst Systems
Innovations in catalysis offer significant potential for developing new synthetic routes. For instance, the synthesis of α-Ketoamides, which share the ethanone-amine linkage with the target compound, can be achieved through the reaction of acetophenone with a secondary amine like morpholine, catalyzed by copper(II) bromide. researchgate.net This reaction proceeds at room temperature and represents a simple alternative for creating the α-keto-morpholinyl moiety. researchgate.net
Furthermore, the field of asymmetric organocatalysis has provided powerful tools for the stereoselective synthesis of related heterocycles. One-pot, multi-step reactions catalyzed by quinine-derived ureas have been developed for the asymmetric synthesis of C3-substituted piperazin-2-ones and morpholin-2-ones. acs.orgnih.govnih.gov These processes, which can involve a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization, demonstrate the potential for creating chiral analogues with high enantioselectivity. acs.orgnih.gov Applying similar catalytic systems could enable the asymmetric synthesis of substituted derivatives of this compound.
Derivatization Strategies and Molecular Design for this compound Based Compounds
Derivatization of the core this compound scaffold is a key strategy for modulating its physicochemical and biological properties. Molecular design often focuses on introducing substituents at specific positions on the morpholine or piperidine rings.
A common site for derivatization is the nitrogen atom of the piperidine ring. The Mannich reaction provides a straightforward method to introduce an N-morpholin-4-ylmethyl group onto a piperidin-4-one nucleus. researchgate.net This reaction involves treating the secondary amine of the piperidine ring with formaldehyde and morpholine. researchgate.net Similarly, other secondary amines can be used to introduce a variety of N-alkylamino substituents. nih.gov For example, a series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues were synthesized by reacting 4-(chloromethyl)-2-(thiophen-2-yl)quinoline with various substituted piperidines. researchgate.net
Another strategy involves hybridizing the core structure with other pharmacophores. Norfloxacin, a fluoroquinolone antibiotic, has been derivatized by attaching a thiazolidinedione substituent to its piperazin-4-yl moiety, creating hybrid molecules with potentially new mechanisms of action. mdpi.com This concept of molecular hybridization could be applied to the this compound scaffold, for instance, by attaching other biologically active moieties to the piperidine nitrogen. The synthesis of lapatinib derivatives, which involves linking a quinazoline core to various side chains, further illustrates the power of derivatization to create diverse chemical entities. mdpi.com
The design of novel compounds often involves combining different heterocyclic systems. For example, new 1,2,4-oxadiazole/quinazoline-4-one hybrids have been synthesized as potential multi-targeted inhibitors. frontiersin.org This approach of linking distinct heterocyclic pharmacophores provides a rich avenue for designing novel derivatives based on the morpholinyl-ethanone-piperidinyl core.
Table 2: Examples of Derivatization Strategies for Related Heterocyclic Scaffolds
| Core Scaffold | Derivatization Reaction | Reagents | Purpose of Derivatization |
| Piperidin-4-one | Mannich Condensation | Formaldehyde, Morpholine | Introduce N-morpholin-4-ylmethyl group researchgate.net |
| Quinoline | Nucleophilic Substitution | Substituted Piperidines, K2CO3, DMF | Create analogues with varied piperidine substituents researchgate.net |
| Norfloxacin (Piperazine moiety) | Multi-step synthesis | Thiazolidinedione precursors | Hybridize with a second pharmacophore mdpi.com |
| Quinazoline | Multi-step synthesis | Various nitroimidazole-containing linkers | Introduce diverse side chains to explore structure-activity relationships mdpi.com |
| Quinoline-1,3,4-oxadiazole | Mannich Reaction | Formaldehyde, Secondary amines | Synthesize a new series of Mannich bases nih.gov |
Rational Design of Substituents for Modulated Interactions
The rational design of substituents on both the morpholine and piperidine rings of this compound is a key strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties. Both morpholine and piperidine are considered "privileged structures" due to their frequent appearance in biologically active compounds and their ability to interact with a variety of biological targets pharmjournal.ruresearchgate.netbohrium.comcambridgemedchemconsulting.com.
Substituents on the piperidine ring can significantly influence the compound's biological activity. For example, in a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, the replacement of a piperazine fragment with a piperidine or morpholine fragment led to a significant decrease or complete loss of cytotoxic activity, highlighting the sensitivity of the biological response to the nature of the heterocyclic ring nih.govacs.org. Furthermore, the introduction of different substituents on the piperidine ring is a well-established method for creating new active agents for various therapeutic areas, including Alzheimer's disease encyclopedia.pub.
The morpholine moiety is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and brain permeability nih.govacs.org. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which can be crucial for target binding. In some instances, replacing a piperidine ring with a morpholine has been shown to improve potency and CNS druggability nih.govacs.org. For example, in a series of PI3K inhibitors, the replacement of a morpholine group with piperazine resulted in a significant reduction in inhibitory activity, underscoring the importance of the morpholine oxygen for interaction with the target protein nih.gov.
The table below illustrates how modifications to the morpholine and piperidine scaffolds in different molecular contexts can impact biological activity.
| Parent Scaffold | Modification | Effect on Biological Activity | Reference |
| 2-(Benzimidazol-2-yl)-3-arylquinoxaline | Replacement of N-substituted piperazine with piperidine or morpholine | Significant decrease or complete loss of cytotoxic activity | nih.govacs.org |
| (4-aminobutyn-1-yl)benzylamines (H3 antagonists) | Substitution of piperidine with morpholine | Improvement of potency and CNS druggability | nih.govacs.org |
| ZSTK474 (PI3K inhibitor) | Replacement of a morpholine group with piperazine | 36-fold reduction in PI3Kα and PI3Kδ inhibition | nih.gov |
Scaffold Hybridization and Privileged Structure Integration
The combination of two or more privileged structures into a single molecule, a strategy known as scaffold hybridization, is a powerful approach in drug design to create novel compounds with improved affinity, selectivity, and pharmacokinetic profiles. This compound is a clear example of this strategy, integrating the well-established morpholine and piperidine scaffolds.
Both piperidine and morpholine are considered prerogative structures that can not only increase the activity of a compound but also impart desirable therapeutic properties and improved pharmacokinetics pharmjournal.ruresearchgate.netbohrium.com. The piperidine ring is a key structural motif in numerous pharmaceuticals across various therapeutic classes ajchem-a.comijnrd.org. Similarly, the morpholine ring is frequently employed in medicinal chemistry for its favorable physicochemical and metabolic properties nih.govresearchgate.net.
The rationale for hybridizing these two scaffolds is multifaceted. The combined structure can present a unique three-dimensional arrangement of functional groups, allowing it to interact with biological targets in a novel manner. The morpholine moiety can improve properties such as water solubility and metabolic stability, while the piperidine ring can serve as a versatile anchor for introducing further substituents to fine-tune biological activity encyclopedia.pub.
In the design of novel antitumor agents, for instance, piperidine and morpholine moieties have been incorporated into more complex scaffolds like 2-(benzimidazol-2-yl)quinoxalines to explore their potential as pharmacophore groups nih.govacs.org. This approach of molecular hybridization aims to combine the recognized beneficial properties of each heterocyclic system to develop more effective therapeutic agents nih.govacs.org. The integration of these privileged structures provides a robust platform for the development of new chemical entities with potentially enhanced efficacy and better drug-like properties.
Advanced Spectroscopic and Analytical Characterization for Structural Validation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the morpholine (B109124) and piperidine (B6355638) rings, as well as the ethanone (B97240) linker. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring would appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons on the ring. Similarly, the protons on the piperidine ring would exhibit characteristic splitting patterns (e.g., triplets, doublets of doublets) due to spin-spin coupling with neighboring protons, providing valuable information about their connectivity.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ethanone group would be readily identifiable by its characteristic downfield chemical shift (typically in the range of 160-220 ppm). The carbons of the morpholine and piperidine rings would appear in the aliphatic region of the spectrum, with those bonded to heteroatoms (nitrogen and oxygen) being shifted further downfield.
Expected ¹H and ¹³C NMR Data:
While specific experimental values are not available in the public domain, a hypothetical data table is presented below to illustrate the expected regions and multiplicities for the key signals.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | 170-175 |
| CH₂ adjacent to C=O | 2.5-2.8 (d) | 40-45 |
| Piperidine CH | 1.8-2.2 (m) | 35-40 |
| Piperidine CH₂ (axial & equatorial) | 1.2-1.9 (m), 2.8-3.2 (m) | 45-50 |
| Morpholine CH₂ (adjacent to N) | 2.4-2.7 (t) | 50-55 |
| Morpholine CH₂ (adjacent to O) | 3.6-3.9 (t) | 65-70 |
Note: This table is illustrative and based on general principles of NMR spectroscopy for similar functional groups. Actual chemical shifts and coupling constants would need to be determined experimentally.
Infrared and Mass Spectrometry for Functional Group Analysis and Molecular Weight Determination
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1700-1725 cm⁻¹. Additionally, C-N stretching vibrations from the piperidine and morpholine rings would be observed, along with C-O stretching from the morpholine ether linkage.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which allows for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of the morpholine and piperidine rings, providing further structural evidence.
Expected Spectroscopic Data:
| Technique | Expected Observation |
| IR Spectroscopy | Strong C=O stretch (~1715 cm⁻¹), C-N stretches, C-O-C stretch |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₁H₂₀N₂O₂, characteristic fragment ions. |
Note: The values in this table are estimations based on typical functional group frequencies and fragmentation patterns.
Chromatographic and Purity Assessment Methodologies
To ensure the purity of a synthesized sample of this compound, chromatographic techniques are indispensable.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The purity of the sample would be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single sharp peak.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be chosen to achieve good separation between the product and any starting materials or byproducts. The spots on the TLC plate would be visualized, for example, under UV light or by staining with an appropriate reagent.
The combination of these spectroscopic and chromatographic techniques provides a robust and comprehensive characterization of this compound, ensuring its structural integrity and purity.
Computational Chemistry and Molecular Modeling of 1 Morpholin 4 Yl 2 Piperidin 4 Yl Ethanone and Analogues
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and reactivity of molecules. researchgate.netacs.org These calculations provide valuable data on molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. researchgate.netresearchgate.net For analogues of 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone, DFT studies have been instrumental in understanding their stability, reactivity, and spectroscopic properties. researchgate.net
DFT calculations on piperidine (B6355638) derivatives have shown that the piperidine ring typically adopts a stable chair conformation. researchgate.net The electronic properties, such as the HOMO-LUMO energy gap, are crucial for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, studies on piperidyl and pyrrolidinyl chalcones revealed that the HOMO-LUMO energy gap is influenced by the electron-donating groups, which in turn affects the intramolecular charge transfer (ICT) and photophysical properties. nih.gov The HOMO is associated with the capacity to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net
The molecular electrostatic potential (MEP) surface is another key output of QM calculations, mapping the electron density to identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions of a molecule. This information is vital for predicting how a molecule will interact with biological targets. In various heterocyclic compounds containing piperidine or morpholine (B109124) rings, the nitrogen and oxygen atoms are typically identified as nucleophilic sites, making them key points for hydrogen bonding and other intermolecular interactions. researchgate.net
Table 1: Predicted Electronic Properties of Analogous Piperidine Derivatives from DFT Studies
| Compound/Analog Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Finding |
|---|---|---|---|---|---|
| Piperidyl/Pyrrolidinyl Chalcones | B3LYP/G(d,p) | -5.14 to -5.18 | -2.55 to -2.70 | ~2.56 to ~2.63 | Electron-donating groups (pyrrolidine/piperidine) influence ICT properties. nih.gov |
| Acetylfentanyl (Piperidine-based) | B3LYP/6–311++G(d,p) | -6.49 | -0.90 | 5.59 | The piperidine ring adopts a stable chair conformation. researchgate.net |
| Carfentanil (Piperidine-based) | B3LYP/6–311++G(d,p) | -6.72 | -1.02 | 5.70 | Piperidine moiety is key for analgesic activity. researchgate.net |
| Generic Piperidine Analogues | DFT | Not Specified | Not Specified | Not Specified | DFT provides insights into molecular geometry, stability, and reactivity. researchgate.net |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. chemrevlett.com This method is crucial in structure-based drug design for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.govnih.gov For analogues of this compound, which feature common pharmacophoric elements like piperidine and morpholine rings, docking studies have been widely applied to explore their potential as inhibitors for various enzymes and receptors. pharmjournal.rumdpi.com
For example, a screening of piperidine/piperazine-based compounds identified a potent agonist for the Sigma 1 Receptor (S1R). nih.gov Docking studies revealed that the ligand's protonated amine formed a key salt bridge with the Glu172 residue in the S1R binding pocket, while aromatic moieties engaged in hydrophobic interactions with residues like Tyr103 and Trp164. nih.gov Similarly, various piperidine and morpholine derivatives have been docked against targets implicated in diabetes, Alzheimer's disease, and cancer. nih.govmdpi.comunar.ac.id These studies consistently highlight the importance of the heterocyclic nitrogen atoms in forming hydrogen bonds and the cyclic structures in establishing van der Waals and hydrophobic contacts. nih.govd-nb.info In a study of new thiazolo[3,2-a]pyridine derivatives as potential anti-diabetic agents, the top-performing compound achieved a docking score of -7.43 kcal/mol against α-amylase, with interactions involving key residues like Trp59, Tyr62, and Asp300. plos.org
The results from docking simulations, typically expressed as a scoring function (e.g., in kcal/mol), provide an estimate of the binding free energy. A lower score generally indicates a more favorable binding interaction. These predictions help prioritize compounds for further experimental testing. plos.org
Table 2: Representative Molecular Docking Results for Analogous Compounds
| Analogous Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | Not specified (Ki = 3.2 nM) | Glu172 (salt bridge), Tyr103, Trp164 (hydrophobic) nih.gov |
| Thiazolo[3,2-a]pyridine derivative (4e) | α-amylase | -7.43 | Trp59, Tyr62, His101, Asp197, Asp300 plos.org |
| Benzoheterocyclic 4-aminoquinoline (B48711) analog (h-06) | Dihydrofolate reductase-thymidylate synthase (DRTS) | -163.607 (re-rank score) | Four hydrogen bonds observed unar.ac.id |
| Imidazothiadiazole–Chalcone Hybrid (8a) | Acetylcholinesterase (AChE) | -10.2 | TRP86, TRP286 (π-π stacking) mdpi.com |
| Fused 1H-pyrrole derivative (8b) | EGFR | -6.91 | Met793 (H-bond), Leu718, Val726 (hydrophobic) nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. By simulating the behavior of a system, MD can provide detailed insights into conformational changes, ligand-protein complex stability, and the nature of intermolecular interactions. researchgate.netresearchgate.net For compounds containing flexible rings like piperidine and morpholine, MD simulations are essential for understanding their dynamic behavior in a biological environment, which static models like docking cannot fully capture. nih.gov
MD simulations of ligand-protein complexes, often initiated from a docked pose, are used to assess the stability of the predicted binding mode. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored; a stable RMSD over the simulation trajectory (e.g., 100 ns) suggests a stable binding complex. plos.orgnih.gov For instance, MD simulations of a potent S1R agonist with a piperidine core revealed that the critical salt bridge with Glu172 was maintained throughout the simulation, confirming its importance for stable binding. nih.gov
Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein or ligand are flexible and which are stable. plos.org Analysis of hydrogen bonds, water bridges, and hydrophobic contacts over the simulation period provides a dynamic view of the key interactions that stabilize the complex. researchgate.net Conformational analysis of piperazine (B1678402) derivatives has shown that the preference for an axial or equatorial conformation of a substituent can be influenced by intramolecular hydrogen bonding and significantly impacts how the molecule fits into a receptor's binding site. nih.gov Such detailed analysis is critical for rational drug design, allowing for the optimization of ligands to improve their stability and affinity for a target. nih.gov
Table 3: Summary of Molecular Dynamics Simulation Findings for Analogues
| Analogous Compound Class | System Simulated | Simulation Time | Key Stability Metric/Finding |
|---|---|---|---|
| Piperidine-based S1R Agonist | Ligand-S1R Complex | Not Specified | The crucial salt bridge with Glu172 was maintained, indicating stable interaction. nih.gov |
| Thiazolo[3,2-a]pyridine derivative (4e) | Ligand-α-amylase Complex | 100 ns | The complex stabilized after 25 ns with minor RMSD perturbations. plos.org |
| Piperidine Analogues | Ligand in explicit solvent | 100 ns | RMSD, hydrogen bonding, and solvent-accessible surface area were analyzed to understand molecular interactions. researchgate.net |
| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivative | Ligand-α-glucosidase Complex | Not Specified | Simulations were used to understand the therapeutic prospects of the compound. mdpi.com |
| Imidazothiadiazole–Chalcone Hybrids | Ligand-AChE Complex | 100 ns | Simulations demonstrated stable interactions throughout the trajectory. mdpi.com |
In Silico Approaches for Biological Target Prediction and Virtual Screening
In silico approaches for biological target prediction and virtual screening (VS) are foundational to modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from vast chemical libraries. sciengpub.irnih.gov These methods can be broadly categorized as either ligand-based or structure-based. researchgate.net Given that this compound contains privileged structures like piperidine and morpholine, these techniques can be used to predict its likely biological targets and to screen for other analogues with similar activity profiles. pharmjournal.ru
Virtual screening involves the computational screening of large libraries of small molecules against a specific biological target. sciengpub.irresearchgate.net For example, an in-house library of 210 biologically active compounds, including piperidine-based molecules, was screened against the main protease (MPro) of COVID-19 to identify potential inhibitors. sciengpub.ir This process uses docking algorithms to rank compounds based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable number of compounds for experimental validation. researchgate.net
Target prediction, or reverse docking, is another powerful in silico technique where a single molecule is docked against a panel of numerous protein structures to identify potential biological targets. nih.govnih.gov This is particularly useful for identifying new therapeutic indications for existing compounds (drug repurposing) or for understanding the potential off-target effects that might lead to toxicity. mdpi.com For scaffolds like piperidine and morpholine, which are present in a wide range of approved drugs and bioactive molecules, target prediction can reveal a polypharmacological profile, suggesting interactions with multiple targets. pharmjournal.rumdpi.com Pharmacokinetic and toxicological (ADMET) properties are also commonly predicted using in silico tools to filter out compounds with undesirable profiles early in the discovery process. mdpi.comresearchgate.net
Table 4: Potential Biological Targets for Piperidine and Morpholine Scaffolds Identified via In Silico Methods
| Scaffold | Predicted Biological Target Class/Specific Target | In Silico Method Used | Therapeutic Area |
|---|---|---|---|
| Piperidine/Piperazine | Sigma 1 Receptor (S1R) | Virtual Screening (in-house library) & Docking nih.gov | Central Nervous System Disorders nih.gov |
| Piperidine | COVID-19 Main Protease (MPro) | Virtual Screening & Docking sciengpub.ir | Antiviral sciengpub.ir |
| Piperidine/Morpholine | α-glucosidase, Acetylcholinesterase (AChE) | Molecular Docking mdpi.com | Diabetes, Alzheimer's Disease mdpi.com |
| Piperidine | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking nih.gov | Anticancer nih.gov |
| Morpholine | Phosphodiesterase 4B (PDE4B) | Molecular Docking & MD Simulation rsc.org | Anticancer rsc.org |
Structure Activity Relationship Sar Studies of 1 Morpholin 4 Yl 2 Piperidin 4 Yl Ethanone Analogues
Systematic Investigation of Morpholine (B109124) Ring Substitutions and Conformations
The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to engage in various biological interactions. sci-hub.see3s-conferences.orgresearchgate.net SAR studies on diverse classes of bioactive molecules have demonstrated that the morpholine ring can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. sci-hub.se
In the context of analogues of 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone, substitutions on the morpholine ring can modulate activity through several mechanisms. The introduction of substituents can alter the ring's conformation and its electronic properties. For instance, the placement of alkyl groups on the morpholine ring has been shown to enhance anticancer activity in some series of compounds. e3s-conferences.orgresearchgate.net The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. researchgate.net
A summary of potential morpholine ring modifications and their predicted impact on activity is presented in the table below.
| Modification | Predicted Effect on Biological Activity | Rationale |
| Introduction of small alkyl groups | May increase potency | Can enhance binding affinity through hydrophobic interactions. e3s-conferences.orgresearchgate.net |
| Addition of aromatic substituents | May increase inhibitory activity | Aromatic rings can engage in pi-stacking interactions with the target. e3s-conferences.org |
| Halogenation | May increase inhibitory activity | Halogens can alter electronic properties and participate in halogen bonding. e3s-conferences.org |
| Introduction of polar groups (e.g., -OH) | May increase water solubility | Can improve pharmacokinetic properties. researchgate.net |
Detailed Analysis of Piperidine (B6355638) Ring Modifications and Stereochemical Impact
The piperidine ring is another critical component of the this compound scaffold and is frequently found in a wide array of pharmaceuticals. mdpi.comijnrd.org Modifications to this ring, including substitutions and alterations in stereochemistry, can have a profound impact on biological activity.
The nitrogen atom of the piperidine ring is often crucial for activity, typically forming a key salt bridge or hydrogen bond with the target protein. The substitution pattern on the piperidine ring can influence the pKa of this nitrogen, thereby affecting its ionization state at physiological pH and its ability to interact with the target. researchgate.net
Stereochemistry plays a pivotal role in the biological activity of piperidine-containing compounds. nih.gov The spatial arrangement of substituents on the piperidine ring can dictate the molecule's ability to fit into a binding pocket. For many biologically active piperidine derivatives, one enantiomer or diastereomer exhibits significantly higher potency than the others. nih.gov For example, in a series of 3,4-disubstituted piperidines, the cis and trans isomers, as well as their individual enantiomers, displayed distinct selectivity profiles for monoamine transporters. nih.gov This underscores the importance of controlling the stereochemistry during the synthesis of analogues to maximize the desired biological effect.
The table below outlines various modifications to the piperidine ring and their potential consequences for biological activity.
| Modification | Predicted Effect on Biological Activity | Rationale |
| N-alkylation | Can modulate potency and selectivity | The substituent on the nitrogen can interact with specific subpockets of the binding site. researchgate.net |
| C-3 and C-4 disubstitution | Can lead to stereoisomers with distinct activities | The relative orientation of substituents (cis/trans) is critical for optimal target engagement. nih.gov |
| Introduction of aromatic groups | Can enhance binding affinity | Aromatic substituents can participate in hydrophobic and pi-stacking interactions. nih.gov |
| Introduction of polar functionalities | May improve solubility and selectivity | Polar groups can form specific hydrogen bonds with the target. |
Influence of the Ethanone (B97240) Linker and Adjacent Functionalities on Biological Activity
Modifications to the ethanone linker, such as increasing or decreasing its length, can alter the distance between the morpholine and piperidine moieties, which may be critical for optimal binding. mdpi.com The introduction of conformational constraints, for example, by incorporating a double bond or a cyclic structure within the linker, can lock the molecule into a more bioactive conformation, thereby enhancing potency.
The carbonyl group of the ethanone linker is a key feature, likely participating in hydrogen bonding with the target. Altering this functionality, for instance, by reducing it to a hydroxyl group or replacing it with an amide, would be expected to have a significant impact on activity. acs.org SAR studies on other classes of compounds have shown that the nature of the linker and its functional groups are crucial for activity. nih.govnih.gov
The following table summarizes potential modifications to the ethanone linker and their likely effects.
| Modification | Predicted Effect on Biological Activity | Rationale |
| Varying linker length | May increase or decrease potency | Optimizes the distance between the two heterocyclic rings for target binding. mdpi.com |
| Introducing rigidity (e.g., double bond) | May enhance activity | Reduces conformational flexibility, potentially locking the molecule in a bioactive conformation. |
| Modification of the carbonyl group | Likely to significantly alter activity | The carbonyl group is a potential key interaction point with the target. acs.org |
| Bioisosteric replacement of the linker | May improve pharmacokinetic properties | Can be used to modulate properties such as metabolic stability. |
Establishment of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. fiveable.me These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the key molecular features that govern activity.
For analogues of this compound, a relevant QSAR study was performed on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants. pensoft.netresearchgate.netzenodo.org This study, while not on the exact target scaffold, provides valuable insights into the types of molecular descriptors that may influence the activity of compounds containing both morpholine and ethanone moieties.
The QSAR models developed in this study revealed that antioxidant activity was influenced by a combination of electronic, steric, and energetic parameters. pensoft.netzenodo.org Specifically, the models indicated that:
Molecular size and shape: Molecules with a smaller volume and surface area tended to have higher antioxidant activity. pensoft.netzenodo.org
Electronic properties: An increase in the dipole moment and a decrease in polarizability were correlated with increased activity. The distribution of charges on the atoms, particularly on the oxygen of the morpholine ring and the oxygen of the acetyl group, was found to be a significant factor. pensoft.netzenodo.org
Lipophilicity: Lower lipophilicity was associated with higher antioxidant activity in this series. pensoft.netzenodo.org
Energy parameters: The energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) were important descriptors, indicating the role of electron-donating and accepting capabilities in the antioxidant mechanism. zenodo.org
These findings suggest that for analogues of this compound, careful tuning of the molecule's size, electronic properties, and lipophilicity is likely to be crucial for optimizing biological activity. Future QSAR studies on a series of more closely related analogues would be beneficial for developing predictive models to guide the design of new, more potent compounds.
Mechanistic Investigations of Biological Target Interactions
Elucidation of Specific Enzyme Inhibition Mechanisms
The piperidine (B6355638) and morpholine (B109124) moieties are prevalent scaffolds in a variety of enzyme inhibitors. While direct studies on 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone are not extensively documented in publicly available literature, research on analogous structures provides significant insights into potential enzyme inhibition mechanisms. For instance, derivatives containing piperazine (B1678402) and morpholine have demonstrated inhibitory activity against several metabolic enzymes. nih.gov
One area of significant interest is the inhibition of kinases, which play a pivotal role in cellular signaling. A notable analogue, GDC-0941, which incorporates a morpholinyl group, has been identified as a potent and selective inhibitor of Class I PI3 Kinase (PI3K). nih.gov The PI3K/Akt signaling pathway is frequently deregulated in various cancers, making it a critical therapeutic target. nih.gov The morpholine group in such inhibitors often forms key hydrogen bonds within the ATP-binding pocket of the enzyme, contributing to their inhibitory activity.
Another class of enzymes that are targets for piperidine-containing compounds are acetyl-CoA carboxylases (ACC). Novel (4-piperidinyl)-piperazine derivatives have been evaluated as non-selective inhibitors of both ACC1 and ACC2. researchgate.net These enzymes are crucial for fatty acid synthesis, and their inhibition has therapeutic implications for metabolic diseases.
Furthermore, piperidine derivatives have been investigated for their ability to inhibit enzymes like aromatase, which is involved in estrogen biosynthesis and is a key target in the treatment of ER+ breast cancer. mdpi.com The interaction of the piperidine ring and other functional groups with key residues in the enzyme's active site is critical for this inhibition. mdpi.com
Table 1: Enzyme Inhibition by Analogues of this compound
| Analogue Class | Enzyme Target | Mechanism of Action | Therapeutic Area |
|---|---|---|---|
| Thieno[3,2-d]pyrimidines with morpholinyl group (e.g., GDC-0941) | Class I PI3 Kinase | ATP-competitive inhibition | Oncology |
| (4-piperidinyl)-piperazines | Acetyl-CoA Carboxylase (ACC1/2) | Non-selective inhibition | Metabolic Diseases |
| Piperidinyl-sulfonamide derivatives | Aromatase | Competitive inhibition | Oncology (ER+ Breast Cancer) |
| Piperazinyl- and morpholinyl-quinoline derivatives | hCA I and II, AChE, BChE, α-glycosidase | Inhibition of metabolic enzymes | Various (e.g., glaucoma, Alzheimer's, diabetes) |
Characterization of Receptor Binding and Modulation Profiles
The piperidine scaffold is a key pharmacophore in many receptor ligands, capable of interacting with a wide range of receptors, including G-protein coupled receptors (GPCRs). The nature of the substituents on the piperidine ring can significantly influence the binding affinity and functional activity (agonist, antagonist, or inverse agonist) of the compound.
A series of N-(4-piperidinyl)-2-indolinones has been identified as a novel structural class of ligands for the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family. nih.gov Interestingly, modifications to the N-substituent of the piperidine ring in these compounds could switch the activity from a potent agonist to an antagonist. nih.gov This highlights the critical role of the piperidine nitrogen in determining the functional outcome of receptor interaction.
In another example, a piperidine derivative, ACP-103, has been characterized as a potent 5-hydroxytryptamine(2A) (5-HT2A) receptor inverse agonist. nih.govresearchgate.net This compound competitively antagonizes the binding of radioligands to the 5-HT2A receptor. nih.govresearchgate.net The pharmacological profile of such compounds suggests potential applications in neuropsychiatric disorders.
The binding of these piperidine-containing ligands is typically studied using radioligand binding assays with cell membranes expressing the receptor of interest. Functional activity is then assessed through various cell-based assays, such as measuring second messenger levels (e.g., cAMP) or using reporter gene assays. nih.gov
Table 2: Receptor Binding Profiles of Piperidine-Containing Analogues
| Analogue Class | Receptor Target | Functional Activity | Potential Therapeutic Application |
|---|---|---|---|
| N-(4-piperidinyl)-2-indolinones | Nociceptin Receptor (NOP) | Agonist or Antagonist | Pain, Anxiety, Drug Abuse |
| N-(1-methylpiperidin-4-yl) carbamides (e.g., ACP-103) | 5-HT2A Receptor | Inverse Agonist | Psychosis |
Cellular Pathway Modulation Studies by this compound and its Analogues
The interaction of a compound with its molecular target(s) initiates a cascade of downstream events that modulate cellular pathways. Piperidine and its derivatives have been shown to influence several key signaling pathways implicated in diseases such as cancer. nih.govresearchgate.net
Studies on piperine (B192125), a natural product containing a piperidine ring, have demonstrated its ability to regulate signaling pathways critical for cancer progression, including the STAT-3, NF-κB, and PI3K/AKT pathways. nih.govresearchgate.net For instance, piperine has been shown to down-regulate the NF-κB signaling pathway in prostate cancer cell lines. nih.gov Furthermore, piperine can inhibit the TGF-β signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov
Analogues of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been investigated as inhibitors of the NLRP3 inflammasome. mdpi.comresearchgate.net The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response, and its dysregulation is associated with a variety of inflammatory diseases. These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in macrophage cell lines. mdpi.comresearchgate.net
The modulation of these pathways is typically investigated using a variety of molecular and cellular biology techniques, including western blotting to measure protein expression and phosphorylation, reporter gene assays to assess transcription factor activity, and ELISAs to quantify cytokine release.
Table 3: Cellular Pathway Modulation by Piperidine Analogues
| Analogue | Modulated Pathway | Cellular Effect | Disease Context |
|---|---|---|---|
| Piperine | NF-κB, STAT-3, PI3K/AKT, TGF-β | Inhibition of proliferation, migration, and EMT | Cancer |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Inhibition of pyroptosis and IL-1β release | Inflammatory Diseases |
| DTPEP (a piperidine derivative) | Cell Cycle (G0/G1 phase) | Inhibition of cell proliferation | Breast Cancer |
Advanced In Vitro Pharmacological Profiling Methodologies
A comprehensive understanding of a compound's pharmacological profile requires a systematic evaluation of its activity against a broad range of biological targets. Advanced in vitro pharmacological profiling has become an indispensable tool in modern drug discovery to assess both on-target potency and off-target liabilities. europeanpharmaceuticalreview.com
For a compound like this compound, a typical in vitro profiling cascade would begin with primary screening against the intended target. This is often followed by secondary screening to confirm activity and determine potency (e.g., IC50 or EC50 values).
Selectivity profiling is a critical next step, where the compound is tested against a panel of related and unrelated targets to assess its specificity. Large-scale kinase profiling platforms, such as Ambit's KinomeScan™ and LifeTechnologies' LanthaScreen™, are often employed to screen compounds against hundreds of kinases. nih.gov
Safety pharmacology profiling is conducted to identify potential adverse effects early in the drug discovery process. europeanpharmaceuticalreview.com This involves screening the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. For example, screening for activity at the hERG potassium channel is crucial to assess the risk of cardiac arrhythmias.
Cell-based assays are also integral to in vitro profiling. These assays, conducted in relevant cell lines, can provide information on the compound's cellular potency, mechanism of action, and potential cytotoxicity. The MTT assay, for instance, is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound. mdpi.comresearchgate.net
Table 4: Common In Vitro Pharmacological Profiling Assays
| Assay Type | Purpose | Examples |
|---|---|---|
| Biochemical Assays | Determine direct interaction with a molecular target (e.g., enzyme or receptor) | Radioligand Binding Assays, Enzyme Inhibition Assays, Surface Plasmon Resonance (SPR) |
| Cell-Based Functional Assays | Measure the effect of a compound on cellular function | cAMP Assays, Calcium Flux Assays, Reporter Gene Assays, [35S]GTPγS Binding |
| Selectivity Profiling | Assess the specificity of a compound for its intended target | Kinase Panels, GPCR Panels |
| Safety Pharmacology Profiling | Identify potential off-target activities that could lead to adverse effects | hERG Channel Assay, Cytochrome P450 Inhibition Assays |
| Cell Viability/Cytotoxicity Assays | Determine the concentration at which a compound becomes toxic to cells | MTT Assay, LDH Release Assay |
Preclinical Research Applications of 1 Morpholin 4 Yl 2 Piperidin 4 Yl Ethanone and Its Analogues
Antimicrobial Research Applications and Efficacy Studies
Analogues incorporating the piperidine (B6355638) moiety have been synthesized and evaluated for their potential to combat microbial infections. One area of research has focused on creating derivatives that integrate the piperidine ring with other heterocyclic systems, such as benzimidazole.
A series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and assessed for their in vitro antimicrobial activity against a panel of bacteria and fungi. researchgate.net The studies revealed that these compounds demonstrated a range of efficacy from moderate to good. researchgate.net Specifically, compounds designated as 7b and 7l were identified as the most potent agents within the tested series, exhibiting the highest antimicrobial activity. researchgate.net The evaluation was conducted against both Gram-positive bacteria (like Bacillus megaterium) and Gram-negative bacteria, as well as various fungal species, indicating a broad spectrum of potential activity for this class of piperidine analogues. researchgate.net
Table 1: Antimicrobial Activity of Selected 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Analogues
| Compound ID | Target Microbe Type | Activity Level | Source |
|---|---|---|---|
| 7b | Gram-positive bacteria, Gram-negative bacteria, Fungi | High | researchgate.net |
| 7l | Gram-positive bacteria, Gram-negative bacteria, Fungi | High | researchgate.net |
Antiviral Research Applications and Mechanism-Based Studies
The structural framework of morpholine (B109124) and piperidine has been utilized in the development of compounds with potential antiviral properties. Research in this area includes the synthesis of novel heterocyclic compounds and their evaluation against various viral pathogens.
Another line of research investigated epoxybenzooxocinopyridine derivatives for their ability to inhibit the replication of the SARS-CoV-2 virus. nih.gov One derivative, which included a 3,4-dihydroquinoxalin-2-one side group, demonstrated notable antiviral activity. nih.gov This compound was found to inhibit SARS-CoV-2 replication at a half-maximal effective concentration (EC50) of 2.23 µg/µL, a level considered to be within a pharmacologically achievable range, marking it as a promising lead substance for further development. nih.gov
Table 2: Antiviral Activity of Selected Analogues
| Compound Class | Virus | Key Finding | Potential Mechanism/Target | Source |
|---|---|---|---|---|
| 4H-Thiopyrano[2,3-b]quinolines | Influenza A | Three compounds showed selectivity indices >10. | M2 channel, Polymerase basic protein 2 | mdpi.com |
Anticancer Research Applications and Cellular Proliferation Inhibition
Derivatives containing the morpholine scaffold have been a significant focus of anticancer research, particularly as inhibitors of key signaling enzymes involved in tumor growth and proliferation.
A series of 4-morpholino-2-phenylquinazolines and related analogues were developed and evaluated as inhibitors of the PI3 kinase p110α enzyme. nih.gov Within this series, a thieno[3,2-d]pyrimidine derivative, compound 15e, displayed potent inhibitory activity against p110α with an IC50 value of 2.0 nM. nih.gov This compound also effectively inhibited the proliferation of A375 melanoma cells, showing an IC50 value of 0.58 µM. nih.gov Notably, compound 15e was found to be highly selective for the p110α isoform over other PI3K isoforms and protein kinases, representing a significant finding in the development of selective PI3K inhibitors. nih.gov
Other heterocyclic analogues, such as those based on 1,3,4-oxadiazole, have also been investigated for their anti-proliferative effects. These compounds have been shown to act through various mechanisms, including the inhibition of enzymes like methionine aminopeptidase (MetAP2) and receptor tyrosine kinases such as VEGFR-2, which are crucial for angiogenesis and tumor progression. mdpi.com
Table 3: Anticancer Activity of Selected Morpholine Analogues
| Compound/Analogue Class | Target Enzyme/Pathway | Cancer Cell Line | Efficacy (IC50) | Source |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine derivative (15e) | PI3 kinase p110α | A375 Melanoma | 2.0 nM (enzyme), 0.58 µM (cell) | nih.gov |
| 1,3,4-Oxadiazole derivative (17) | MetAP2 | HUVEC | Not specified | mdpi.com |
Anti-inflammatory Research Applications
Analogues featuring the morpholine ring have been investigated for their potential to modulate inflammatory pathways. These studies often focus on the inhibition of key enzymes and mediators involved in the inflammatory response.
In one study, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for anti-inflammatory activity in LPS-stimulated macrophage cells. nih.govrsc.org Two compounds, V4 and V8, were identified as highly active, inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations. nih.gov Further investigation revealed that these compounds significantly reduced the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov
Another research effort focused on aminoacetylenic isoindoline-1,3-dione derivatives, which were tested for their ability to inhibit carrageenan-induced edema in rats. researchgate.net Several of these synthetic compounds produced significant, dose-related inhibition of edema. researchgate.net Furthermore, these compounds demonstrated inhibitory activity against both COX-1 and COX-2 enzymes in vitro. researchgate.net
Table 4: Anti-inflammatory Activity of Selected Analogues
| Compound Class/ID | Key Effect | Mechanism of Action | Source |
|---|---|---|---|
| Morpholinopyrimidine derivatives (V4, V8) | Inhibition of NO production | Downregulation of iNOS and COX-2 expression | nih.govrsc.org |
Exploration of Other Emerging Bioactivities
The versatility of the morpholine and piperidine scaffolds has led to their exploration in a wide range of other biological contexts beyond the primary areas already discussed. The inherent properties of these heterocyclic systems make them attractive for targeting various enzymes and receptors.
For instance, the potent and selective inhibition of PI3 kinase p110α by 4-morpholino-2-phenylquinazoline analogues highlights their potential application in diseases where this pathway is dysregulated, which extends beyond cancer. nih.gov Research into other heterocyclic structures has identified compounds with inhibitory activity against enzymes such as GSK-3β and PARP-1, which are targets for neurodegenerative diseases and certain cancers, respectively. mdpi.com The adaptability of the core structures allows for the synthesis of diverse libraries of compounds, paving the way for screening against a wide array of biological targets and the discovery of novel bioactivities.
Future Directions and Advanced Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of drug discovery and development. uminho.pt These computational tools offer the potential to significantly accelerate the identification and optimization of novel therapeutic agents. For a compound like 1-Morpholin-4-yl-2-piperidin-4-yl-ethanone, AI and ML can be leveraged in several key areas:
Predictive Modeling of Biological Activity: Machine learning algorithms can be trained on large datasets of known compounds with their associated biological activities to predict the potential therapeutic targets of new molecules. github.ioresearchgate.net By analyzing the structural features of the morpholine (B109124), piperidine (B6355638), and ethanone (B97240) components, these models could generate hypotheses about the likely protein interactions and pharmacological effects of this compound. This in silico screening can prioritize experimental testing and reduce the time and cost associated with traditional drug discovery pipelines. clinmedkaz.org
De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties. By using the this compound scaffold as a starting point, these algorithms could generate a virtual library of derivatives with optimized potency, selectivity, and pharmacokinetic profiles. This approach allows for the exploration of a vast chemical space that would be inaccessible through conventional synthetic methods alone.
Structure-Activity Relationship (SAR) Studies: AI can be employed to elucidate complex structure-activity relationships within a series of related compounds. By analyzing how modifications to the morpholine or piperidine rings, or the ethanone linker, affect biological activity, machine learning models can guide the rational design of more effective analogues. sci-hub.se
Below is a table illustrating the potential applications of AI/ML in the study of this compound class:
| AI/ML Application | Description | Potential Impact on Research |
| Target Prediction | Algorithms predict the most likely biological targets of a compound based on its chemical structure. | Focuses experimental validation on the most probable mechanisms of action. |
| Virtual Screening | Rapidly screens large virtual libraries of compounds against a specific biological target. | Identifies potentially active analogues of this compound for synthesis and testing. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Prioritizes candidates with favorable drug-like properties early in the discovery process. |
| Generative Design | Creates novel molecular structures with optimized properties. | Expands the chemical space around the core scaffold to discover new therapeutic agents. |
Development of Targeted Delivery Systems for Enhanced Efficacy
Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. nih.govyoutube.com For a compound like this compound, developing such systems could be crucial for maximizing its therapeutic potential and improving its safety profile.
Future research in this area could focus on:
Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, could improve its solubility, stability, and pharmacokinetic properties. mdpi.com These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on diseased cells, thereby directing the drug to its intended site of action.
Prodrug Strategies: The ethanone moiety of the compound could be chemically modified to create a prodrug that is inactive until it reaches the target tissue, where it is then converted to the active form by specific enzymes. This approach can enhance selectivity and reduce systemic toxicity.
Stimuli-Responsive Systems: Advanced delivery systems can be designed to release the drug in response to specific physiological or external stimuli, such as changes in pH, temperature, or the presence of certain enzymes that are upregulated in the disease state. youtube.com
The following table outlines potential targeted delivery strategies:
| Delivery System | Mechanism | Potential Advantage |
| Liposomes | Encapsulation within a lipid bilayer. | Improved solubility and biocompatibility. |
| Polymeric Nanoparticles | Entrapment within a polymer matrix. | Controlled release and surface functionalization for targeting. |
| Antibody-Drug Conjugates | Covalent attachment to a monoclonal antibody. | Highly specific targeting of cancer cells or other diseased tissues. |
| Microneedle Patches | Transdermal delivery via microscopic needles. | Painless administration and avoidance of first-pass metabolism. |
Investigation of Polypharmacology and Multi-target Approaches for Complex Biological Systems
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug discovery that aims to address this complexity. The presence of both morpholine and piperidine rings in this compound suggests the potential for interactions with multiple biological targets. bohrium.compharmjournal.ruresearchgate.net
Future research avenues in this domain include:
Systems Biology Analysis: Integrating genomic, proteomic, and metabolomic data can help to identify the network of biological pathways that are modulated by the compound. This holistic approach can reveal unexpected therapeutic opportunities and potential off-target effects.
Computational Target Fishing: In silico methods can be used to screen the compound against a wide range of biological targets to identify potential secondary or off-target interactions. This information can be valuable for predicting potential side effects or for repurposing the compound for new therapeutic indications.
Emerging Methodologies in Chemical Biology for Deeper Mechanistic Understanding
Chemical biology offers a powerful toolkit for dissecting the molecular mechanisms of drug action. For this compound, these techniques can provide invaluable insights into its biological function.
Promising future directions include:
Chemical Probe Development: The synthesis of tagged derivatives of the compound (e.g., with fluorescent dyes or biotin) can enable the visualization of its subcellular localization and the identification of its binding partners through techniques such as affinity chromatography and mass spectrometry.
Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes to identify the enzymatic targets of a compound in a complex biological sample. ABPP could be employed to uncover novel targets of this compound and to understand its mechanism of action on a global proteomic scale.
Photoaffinity Labeling: This method involves the use of a photoreactive version of the compound that can be covalently cross-linked to its biological target upon exposure to UV light. This allows for the direct and unambiguous identification of the protein(s) with which the compound interacts.
The table below summarizes these advanced chemical biology approaches:
| Methodology | Application | Expected Outcome |
| Fluorescent Labeling | Attaching a fluorescent tag to the compound. | Visualization of the compound's distribution within cells and tissues. |
| Affinity Chromatography | Immobilizing the compound on a solid support to capture its binding partners. | Identification of the proteins that directly interact with the compound. |
| Photo-crosslinking | Introducing a photoreactive group into the compound's structure. | Covalent labeling and subsequent identification of the direct biological target. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
